m-PEG11-amine
Overview
Description
Mechanism of Action
Target of Action
m-PEG11-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . These are the compound’s primary targets. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of bifunctional molecules that target proteins for degradation .
Mode of Action
The mode of action of this compound involves its interaction with its targets to form a bond. The amino group in this compound readily reacts with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination condition to form a C-N bond .
Biochemical Pathways
In the context of ADCs, this compound acts as a linker between the antibody and the cytotoxic drug . The ADCs exploit the antigen-antibody reaction to deliver the cytotoxic drug specifically to the cancer cells . In the case of PROTACs, this compound links two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely influenced by its PEGylation. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of either ADCs or PROTACs. In ADCs, the action of this compound enables the targeted delivery of cytotoxic drugs to cancer cells, thereby reducing the impact on healthy cells . In PROTACs, the action of this compound leads to the degradation of target proteins, which can be beneficial in conditions where the reduction of certain proteins is desired .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amino group in this compound . Furthermore, the presence of other reactive groups can also influence the efficiency of bond formation . .
Biochemical Analysis
Biochemical Properties
m-PEG11-amine plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and surfaces, which can decrease aggregation and increase solubility . This compound, due to its amine group, can be conjugated to molecules, thereby enhancing their stability and solubility .
Cellular Effects
The effects of this compound on cells are primarily through the process of PEGylation. By attaching to proteins and other biomolecules, this compound can influence cell function by increasing the solubility of these molecules, reducing their aggregation, and potentially affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its primary amine group, which can form covalent bonds with molecules, thereby modifying their properties . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in the binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. As a PEGylation agent, this compound can enhance the stability of the molecules it is attached to, reducing their degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific molecules being PEGylated .
Metabolic Pathways
This compound is involved in the metabolic pathway of PEGylation . It interacts with enzymes or cofactors involved in this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound, once attached to a molecule, can affect its transport and distribution within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would be dependent on the specific molecules it is attached to. Post-translational modifications that direct it to specific compartments or organelles could potentially affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG11-amine typically involves the reaction of methoxy-polyethylene glycol with a suitable amine source. One common method is the reaction of methoxy-polyethylene glycol with ammonia or an amine in the presence of a catalyst. The reaction conditions often include mild temperatures and neutral pH to prevent degradation of the PEG chain .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The final product is then purified using techniques such as chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
m-PEG11-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine bonds
Reductive Amination: The amino group can react with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: These reagents are commonly used to form amide bonds with the amino group of this compound.
Reducing Agents: Sodium cyanoborohydride is often used in reductive amination reactions to reduce imines to secondary amines.
Major Products
Scientific Research Applications
m-PEG11-amine is widely used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a solubilizing agent for hydrophobic compounds.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Industry: Applied in the production of biocompatible materials and coatings.
Comparison with Similar Compounds
Similar Compounds
m-PEG4-amine: A shorter PEG derivative with similar reactivity but lower solubility and flexibility.
m-PEG12-amine: A longer PEG derivative with increased solubility and flexibility compared to m-PEG11-amine.
Uniqueness
This compound is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49NO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJVHMMXALQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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